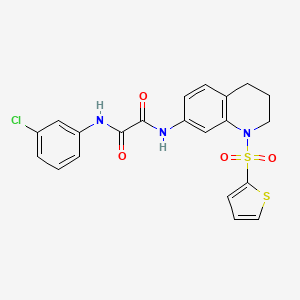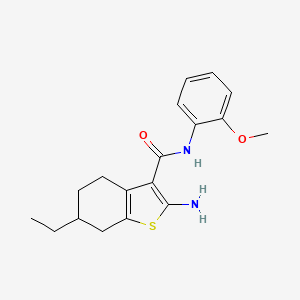![molecular formula C20H16N4O5 B2597321 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-56-9](/img/structure/B2597321.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a quinazoline-2,4(1H,3H)-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxol-5-yl group could be introduced via a reaction with a suitable precursor . The 1,2,4-oxadiazol-5-yl group could be formed via a cyclization reaction . The quinazoline-2,4(1H,3H)-dione group could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the 1,2,4-oxadiazol-5-yl group is a type of heterocycle containing nitrogen and oxygen, and the quinazoline-2,4(1H,3H)-dione group is a type of quinazoline derivative .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions . The 1,2,4-oxadiazol-5-yl group could potentially undergo reactions with nucleophiles . The quinazoline-2,4(1H,3H)-dione group could potentially undergo reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the presence of polar groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the presence of reactive groups .科学的研究の応用
Chemosensor Development
Compounds with structures related to 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione have been explored for their potential as chemosensors. For example, derivatives of naphthalimide, including those containing oxadiazole and hydrazone moieties, have demonstrated efficient reversible colorimetric and fluorescent chemosensing capabilities for fluoride ion detection. This is attributed to fluoride ion's ability to deprotonate the hydrazone moiety, leading to a significant change in absorption and fluorescence properties (Zhang et al., 2020).
Biological Activity and Drug Development
Related research focuses on the synthesis and characterization of new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety, demonstrating potent analgesic and anti-inflammatory activities. Such studies involve the creation of derivatives through cyclization reactions with various aromatic acids and aldehydes. These compounds have shown significant activity in animal models, suggesting their potential in drug development for pain and inflammation management (Dewangan et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-2-23-19(25)13-5-3-4-6-14(13)24(20(23)26)10-17-21-18(22-29-17)12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJJNWCLYDISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)
![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)

![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide](/img/structure/B2597249.png)
![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)


![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)
